REACTION_CXSMILES
|
F[C:2](F)(F)[S:3]([O-:6])(=[O:5])=[O:4].C([N+]1C=CN(C)C=1)CC[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[C:25]1([CH3:31])[CH:30]=[CH:29]C=[CH:27][CH:26]=1.[S:32](=[O:35])(=[O:34])=[O:33]>>[C:25]1([CH3:31])[CH:30]=[CH:29][C:2]([S:3]([OH:6])(=[O:5])=[O:4])=[CH:27][CH:26]=1.[C:13]1([CH3:12])[C:18]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.C(CCCCCCCCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
) and the mixture stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
carried out in a dry box
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |